2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-Phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound with a molecular formula of C20H22N2O3 and a molecular weight of 338.4003. This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can optimize the reaction conditions and improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinone derivatives, while reduction reactions can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-Phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: It can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
When compared to similar compounds, 2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide stands out due to its unique structural features and potential applications. Similar compounds may include other derivatives of tetrahydroquinoline or related acetamide derivatives. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
1-Phenoxypropan-2-ol
Propylene glycol phenyl ether
Other tetrahydroquinoline derivatives
Properties
IUPAC Name |
2-phenoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-20(24)22-12-6-7-15-10-11-16(13-18(15)22)21-19(23)14-25-17-8-4-3-5-9-17/h3-5,8-11,13H,2,6-7,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFISHPTCIXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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